molecular formula C14H17N3O4 B5803266 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide

1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide

Cat. No. B5803266
M. Wt: 291.30 g/mol
InChI Key: KYNQEYXSDMWSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide, also known as MNPA, is a chemical compound that has been used in scientific research for various applications. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as an inhibitor of proteasome activity and acetylcholinesterase. It may also interact with metal ions in biological systems, leading to changes in fluorescence and other properties.
Biochemical and Physiological Effects:
1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity and acetylcholinesterase. It may also interact with metal ions in biological systems, leading to changes in fluorescence and other properties. However, the full extent of its effects on biological systems is not fully understood.

Advantages and Limitations for Lab Experiments

1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high purity and yield when synthesized using established methods. It is also a fluorescent probe that can be used to detect metal ions in biological systems. However, its limitations include the need for further research to fully understand its mechanism of action and effects on biological systems.

Future Directions

There are several future directions for the study of 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide, including further research on its mechanism of action and effects on biological systems. Additionally, 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide could be used as a potential therapeutic agent for the treatment of diseases that involve proteasome activity and acetylcholinesterase. Further studies could also investigate its potential as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide can be synthesized using several methods, including the reaction of 4-methyl-3-nitrobenzoic acid with piperidine and carbonyldiimidazole, as well as the reaction of 4-methyl-3-nitrobenzoyl chloride with piperidine. These methods have been used successfully to produce 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide in high yields and purity.

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a potential inhibitor of proteasome activity, which is a critical process in cellular protein degradation. Additionally, 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide has been used as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

1-(4-methyl-3-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-2-3-11(8-12(9)17(20)21)14(19)16-6-4-10(5-7-16)13(15)18/h2-3,8,10H,4-7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNQEYXSDMWSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide

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